N-(2-Chlorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
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Overview
Description
N-(2-Chlorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group and a pyridinyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of 2-chlorobenzonitrile with 3-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Chlorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
- N-(2-Chlorophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine
- N-(2-Chlorophenyl)-4-(pyridin-4-yl)pyrimidin-2-amine
- N-(2-Chlorophenyl)-4-(pyridin-3-yl)pyrimidin-4-amine
These compounds share similar structural features but differ in the position of the pyridinyl group or the substitution pattern on the pyrimidine ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and biological activities.
Properties
CAS No. |
150784-71-7 |
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Molecular Formula |
C15H11ClN4 |
Molecular Weight |
282.73 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-pyridin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H11ClN4/c16-12-5-1-2-6-14(12)20-15-18-9-7-13(19-15)11-4-3-8-17-10-11/h1-10H,(H,18,19,20) |
InChI Key |
SIBRYKHKAMWHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=CC(=N2)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
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